2,2-Difluorobutan-1-ol
Description
Significance of Fluorine Incorporation in Organic Molecules
The introduction of fluorine into organic molecules is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchinesechemsoc.org Fluorine's unique properties, stemming from its status as the most electronegative element and its relatively small atomic size (similar to hydrogen), allow it to dramatically alter a molecule's physical, chemical, and biological profile. numberanalytics.com
Key effects of fluorine incorporation include:
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds, making it resistant to metabolic cleavage by enzymes. This can increase the in vivo half-life of a drug. chinesechemsoc.org
Modulation of Lipophilicity : Fluorination can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. numberanalytics.comchinesechemsoc.org
Altered Acidity/Basicity : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state and receptor binding interactions. beilstein-journals.org
Conformational Control : The introduction of fluorine can influence the preferred three-dimensional shape of a molecule through stereoelectronic effects, which can be critical for its biological activity. beilstein-journals.orgnih.gov
It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, a testament to the strategic importance of fluorination in modern chemistry. chinesechemsoc.org
Overview of Difluorinated Alcohols in Modern Synthetic Chemistry
Difluorinated alcohols, a class that includes 2,2-Difluorobutan-1-ol, are valuable intermediates in synthetic chemistry. cas.cn The presence of both a hydroxyl group and a difluorinated carbon center provides two distinct points for chemical modification. The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while the difluorinated center provides the unique properties associated with fluorine. smolecule.com
The synthesis of difluorinated alcohols can be achieved through various methods. One common strategy involves the nucleophilic addition of a difluoromethyl anion equivalent to carbonyl compounds like aldehydes and ketones. cas.cn For instance, difluoromethyl phenyl sulfone can be used to introduce the "CF₂H" group, which after further reaction steps yields a difluoromethyl alcohol. cas.cn More recently, biocatalytic reduction methods have been developed to produce enantioenriched β-gem-difluorinated alcohols with high yields and excellent enantiomeric excesses under mild, aqueous conditions. researchgate.net These enzymatic processes represent a green and efficient alternative to traditional metal-catalyzed reactions. researchgate.net These alcohols serve as building blocks for creating a range of high-value fluorinated products for the pharmaceutical and agrochemical industries. researchgate.net
Research Context of Geminal and Vicinal Difluoride Motifs
The arrangement of fluorine atoms in a molecule significantly impacts its properties. Two of the most studied arrangements are geminal (gem-difluoride) and vicinal (vic-difluoride) motifs.
Vicinal Difluoride Motifs : Here, two fluorine atoms are on adjacent carbon atoms (F-C-C-F). This motif is of particular interest for its profound influence on molecular conformation. beilstein-journals.orgnih.gov Due to the "fluorine gauche effect," the C-F bonds in a vicinal difluoroalkane often prefer to be in a gauche (synclinal) conformation rather than the anti (antiperiplanar) arrangement typically favored by larger substituents. beilstein-journals.orgnih.gov This stereoelectronic effect provides a powerful tool for chemists to control the three-dimensional structure of molecules, which is crucial for designing bioactive compounds and performance materials like liquid crystals. beilstein-journals.orgnih.govrsc.org The stereoselective synthesis of vicinal difluorides remains a challenge but is an important goal for creating molecules with precisely controlled shapes and functions. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-2-4(5,6)3-7/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOKOFMLFNVANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784193-12-0 | |
| Record name | 2,2-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2 Difluorobutan 1 Ol and Analogues
Direct Fluorination Approaches to 2,2-Difluorobutan-1-ol
Direct fluorination strategies involve the introduction of fluorine atoms onto a precursor molecule that already contains the four-carbon butanol skeleton. These methods often target the activation of the C-2 position for subsequent fluorination.
A prevalent and effective two-step strategy for synthesizing this compound involves the α,α-difluorination of a corresponding carbonyl precursor, such as butanal, followed by the reduction of the aldehyde functionality to a primary alcohol.
N-Fluorobenzenesulphonimide (NFSI) is a widely used, commercially available, and shelf-stable electrophilic fluorinating agent. worktribe.com It is effective for the fluorination of a variety of nucleophiles, including the enolates or enamines of carbonyl compounds. beilstein-journals.org The synthesis of this compound via this method proceeds in two distinct steps:
α,α-Difluorination of Butanal : The first step is the difluorination of butanal at the α-position. This reaction is typically performed by generating the enolate of butanal using a suitable base, which then acts as a nucleophile, attacking the electrophilic fluorine of NFSI. To achieve difluorination, two equivalents of both the base and NFSI are required. The reaction proceeds through a monofluorinated intermediate.
Reduction to this compound : The resulting 2,2-difluorobutanal is then reduced to the target primary alcohol. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol, are effective for this transformation. publish.csiro.au The hydride attacks the electrophilic carbonyl carbon, and subsequent workup yields this compound.
Organocatalysis offers a powerful method for performing asymmetric fluorinations, allowing for the synthesis of enantioenriched fluorinated compounds. mdpi.com For the synthesis of this compound, an organocatalytic approach can be applied to the initial fluorination of butanal.
The mechanism typically involves the reaction of butanal with a chiral secondary amine catalyst, such as a proline derivative, to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic fluorine source, like NFSI. nih.gov The chirality of the catalyst directs the facial selectivity of the fluorination, leading to an enantioenriched α-fluorobutanal. A second fluorination step yields the α,α-difluorinated aldehyde. The resulting chiral 2,2-difluorobutanal can then be reduced to the corresponding alcohol using standard methods, preserving the stereochemical information if no stereocenter is present at C-2. This strategy has been successfully applied to a variety of aldehydes, demonstrating its wide substrate scope. nih.gov
Table 1: Comparison of Electrophilic Fluorination Strategies for Carbonyl Precursors
| Feature | NFSI-Mediated Fluorination | Organocatalytic Fluorination |
| Precursor | Butanal | Butanal |
| Fluorinating Agent | N-Fluorobenzenesulphonimide (NFSI) | N-Fluorobenzenesulphonimide (NFSI) or other electrophilic sources |
| Key Intermediate | Butanal enolate | Chiral enamine |
| Catalyst | Typically base-mediated (e.g., LDA, NaH) | Chiral amine (e.g., Proline derivatives) |
| Key Advantage | High yields, well-established | Access to enantioenriched products |
| Final Step | Reduction of 2,2-difluorobutanal (e.g., with NaBH₄) | Reduction of 2,2-difluorobutanal |
The direct regioselective fluorination of an unactivated C(sp³)-H bond, such as those at the C-2 position of butan-1-ol, is a significant synthetic challenge. However, various strategies for regioselective fluorination have been developed for different substrates. organic-chemistry.orgnih.gov Applying such a concept to a butan-1-ol derivative would likely require a multi-step sequence involving activation of the C-2 position.
A hypothetical pathway could involve:
Protection of the Alcohol : The hydroxyl group of butan-1-ol would first be protected with a suitable protecting group (e.g., silyl (B83357) ether) to prevent unwanted side reactions.
Activation and Fluorination : The protected substrate would then undergo a reaction to introduce fluorine at the C-2 position. This might be achieved through radical fluorination or by using advanced catalytic systems that can selectively functionalize C-H bonds. For instance, iodine(I)/iodine(III) catalysis has been used for the regioselective fluorination of π-systems like allenes. nih.gov Adapting such a system for C(sp³)-H bonds remains an area of active research.
Deprotection : Removal of the protecting group would yield the final product.
While direct C-H to C-F conversion at the C-2 position of butan-1-ol is not a standard reported procedure, the principles of regioselective fluorination demonstrated in other molecular systems provide a conceptual basis for future synthetic design. mdpi.com
Electrophilic Fluorination of Carbonyl Precursors and Subsequent Reduction
Utilization of N-Fluorobenzenesulphonimide (NFSI)
Indirect Synthetic Routes to this compound
Indirect routes involve synthesizing a fluorinated precursor that is then converted to the target molecule or a structural analogue.
The reduction of a fluorinated ketone provides a straightforward method for accessing fluorinated secondary alcohols. Specifically, the reduction of 1,1-difluorobutan-2-one (B2939302) yields 1,1-difluorobutan-2-ol, a structural analogue of this compound.
1,1-Difluorobutan-2-one can be synthesized through methods such as the fluorination of butan-2-one using agents like diethylaminosulfur trifluoride (DAST). The subsequent reduction of the ketone functionality is readily achieved using common hydride-reducing agents.
Table 2: Research Findings on the Reduction of 1,1-Difluorobutan-2-one
| Reagent | Product | Notes |
| Sodium borohydride (NaBH₄) | 1,1-Difluorobutan-2-ol | A standard and mild reducing agent for converting ketones to alcohols. |
| Lithium aluminum hydride (LiAlH₄) | 1,1-Difluorobutan-2-ol | A more powerful reducing agent, also effective for this transformation. |
This synthetic route highlights a reliable method for preparing fluorinated alcohol analogues, where the position of the fluorine atoms and the hydroxyl group differs from the primary target, this compound.
Deoxyfluorination of Polyols or Related Substrates
Deoxyfluorination is a fundamental transformation in organofluorine chemistry, directly converting hydroxyl groups into carbon-fluorine bonds. While highly effective for monofluorination, achieving selective deoxyfluorination in polyols to produce compounds like this compound presents significant challenges regarding selectivity and reaction control. The typical reactivity for S\textsubscript{N}2 processes is benzylic > primary > secondary, while for S\textsubscript{N}1 it is tertiary > secondary > primary, often making it difficult to selectively fluorinate one alcohol in the presence of others with similar or greater reactivity. nih.gov
Recent advancements have focused on developing more selective reagents and methodologies. For instance, 2-pyridinesulfonyl fluoride (B91410) (PyFluor) has emerged as a chemoselective deoxyfluorination reagent that often produces fewer elimination byproducts compared to traditional reagents like diethylaminosulfur trifluoride (DAST). sigmaaldrich.com However, its primary use is for monofluorination.
A significant breakthrough in selectivity is the borane-mediated deoxyfluorination of O-alkyl-isoureas. nih.gov This method achieves a high degree of selectivity for secondary alcohols over primary, tertiary, and even benzylic alcohols. nih.gov The process involves the in-situ generation of an O-alkyl-isourea from the alcohol, which is then activated by a borane (B79455), such as B-bromocatecholborane or BBN-Br, facilitating a selective nucleophilic substitution by fluoride from a source like Et\textsubscript{3}N·3HF. nih.gov The key to this selectivity lies in the differential stability of the borane-activated isourea intermediates. nih.gov While this specific methodology has not been explicitly reported for the synthesis of this compound, it represents a state-of-the-art strategy for the selective fluorination of polyols, which could be adapted for such targets.
Table 1: Comparison of Deoxyfluorination Reagents
| Reagent | Advantages | Disadvantages | Selectivity Profile |
|---|---|---|---|
| DAST | Broad substrate scope | Thermally unstable, can detonate; elimination byproducts are common. sigmaaldrich.comresearchgate.net | Generally follows S\textsubscript{N}2 reactivity, but can be unselective. nih.govsigmaaldrich.com |
| PyFluor | High thermal and chemical stability; minimal elimination byproducts. sigmaaldrich.com | Requires a strong Brønsted base. sigmaaldrich.com | Chemoselective for primary and secondary alcohols. sigmaaldrich.com |
| Borane/Et\textsubscript{3}N·3HF | High selectivity for secondary alcohols over primary, tertiary, and benzylic alcohols; operationally simple. nih.gov | Requires stoichiometric borane reagent. | Highly 2°-selective. nih.gov |
Epoxide Ring-Opening Strategies for Difluorinated Alcohol Scaffolds
The ring-opening of epoxides with a fluoride source is a powerful and widely used method for synthesizing β-fluoroalcohols. This strategy is particularly valuable for creating difluorinated alcohol scaffolds when applied to substrates containing or leading to an epoxide ring. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, resulting in an anti-stereochemical relationship between the incoming fluoride and the hydroxyl group.
A direct application of this strategy was demonstrated in the synthesis of meso-2,3-difluoro-1,4-butanediol. beilstein-journals.org The synthesis began with a meso-epoxide which was subjected to ring-opening with various fluoride sources. While Olah's reagent (a pyridine-HF complex) led to a mixture of isomers, the use of potassium bifluoride (KHF\textsubscript{2}) successfully opened the epoxide to yield the desired fluorohydrin, which was then converted to the target difluorinated diol. beilstein-journals.org
Significant progress has been made in rendering this transformation enantioselective, which is crucial for accessing chiral fluorinated molecules. A cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, has been developed for the desymmetrization of meso-epoxides and the kinetic resolution of racemic terminal epoxides. nih.govacs.org Using benzoyl fluoride as a soluble fluoride source, this system can generate β-fluoroalcohols in high enantiomeric excess (up to 95% ee). nih.govacs.org Such catalytic, enantioselective methods provide a sophisticated route to chiral fluorinated butanol analogues from appropriate epoxide precursors.
Table 2: Fluoride Sources for Epoxide Ring-Opening
| Reagent/System | Substrate Example | Key Features | Reference |
|---|---|---|---|
| KHF\textsubscript{2} / Bu\textsubscript{4}NH\textsubscript{2}F\textsubscript{3} | 1,4-Bis(benzyloxy)butane-2,3-epoxide | High temperature required; affords the syn-fluorohydrin. | beilstein-journals.org |
| Olah's Reagent (Pyridine-HF) | 1,4-Bis(benzyloxy)butane-2,3-epoxide | Proceeds in excellent yield but can produce isomer mixtures. | beilstein-journals.org |
Fluorinated Building Block Strategies in the Synthesis of this compound Derivatives
The use of pre-fluorinated building blocks is a highly effective and convergent strategy for synthesizing complex fluorinated molecules. This approach avoids the often harsh or unselective conditions required for direct fluorination at later stages of a synthesis. For the preparation of this compound derivatives, this could involve using this compound itself or other readily available fluorinated precursors.
One documented synthesis of this compound starts from butanal. soton.ac.uk The aldehyde undergoes an organocatalytic α,α-difluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a proline catalyst. soton.ac.uk The resulting 2,2-difluorobutanal intermediate is then reduced with sodium borohydride (NaBH\textsubscript{4}) to yield the target this compound. soton.ac.uk This product can then serve as a versatile building block for further elaboration.
Similarly, other fluorinated butanol derivatives are used as synthons. For example, 2-amino-4,4-difluorobutan-1-ol (B7896177) has been employed as a building block in the synthesis of more complex molecules, demonstrating the utility of incorporating a difluorinated butanol fragment into larger structures. mdpi.com Another approach involves using commercially available fluorinated diols, which can be chemically manipulated through protection and deoxygenation steps to arrive at the desired polyfluorinated targets. acs.org The volatility of many smaller fluorinated alcohols can present challenges during isolation and purification, often requiring careful handling and specialized solvent removal techniques. acs.org
Stereoselective Approaches to Chiral Fluorinated Butanol Analogues
The development of stereoselective methods to introduce fluorine is paramount for medicinal chemistry, as the biological activity of enantiomers can differ significantly. cas.cn Several strategies have been developed to control the stereochemistry at fluorinated carbon centers, which are applicable to the synthesis of chiral analogues of this compound.
As mentioned previously, the enantioselective ring-opening of epoxides provides a powerful route to chiral β-fluoroalcohols. nih.govacs.org This method establishes a stereocenter vicinal to a hydroxyl group with high enantiopurity.
Another major strategy involves the stereoselective fluorination of chiral substrates. For instance, the fluorination of chiral enamides using electrophilic fluorine sources like Selectfluor™ has been shown to proceed with high diastereoselectivity. nih.gov The reaction installs a fluorine atom at the α-position to the nitrogen, and subsequent oxidative cleavage can yield optically enriched α-fluoro carbonyl compounds, which are precursors to chiral alcohols. nih.gov The stereochemical outcome is directed by a chiral auxiliary attached to the enamide nitrogen. nih.gov
Furthermore, methods for the stereoselective nucleophilic introduction of fluorinated methyl groups have been developed. A notable example is the use of a chiral (R)-2-pyridyl difluoromethyl sulfoximine (B86345) reagent. chinesechemsoc.orgchinesechemsoc.org This reagent allows for the highly stereoselective addition of a difluoromethyl group to carbonyl compounds, creating chiral α,α-difluorinated alcohols with a new quaternary stereocenter. chinesechemsoc.orgchinesechemsoc.org While this specific reagent introduces a CF\textsubscript{2}SO\textsubscript{2}NH\textsubscript{2} group rather than a simple CF\textsubscript{2}H group, the underlying principle of using a chiral reagent to control the stereoselective formation of a C-CF\textsubscript{2} bond is a key advance in the field.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2-difluorobutanal |
| 2-amino-4,4-difluorobutan-1-ol |
| 2,3-difluoro-1,4-butanediol |
| (3S)-3-Fluorobutan-1-ol |
| B-bromocatecholborane |
| Benzoyl fluoride |
| Butanal |
| Diethylaminosulfur trifluoride (DAST) |
| N-fluorobenzenesulfonimide (NFSI) |
| Potassium bifluoride (KHF\textsubscript{2}) |
| Pyridine |
| 2-pyridinesulfonyl fluoride (PyFluor) |
| Sodium borohydride |
Mechanistic Investigations of C F Bond Formation and Transformation in 2,2 Difluorobutan 1 Ol Synthesis
Elucidation of Reaction Mechanisms in Electrophilic Fluorination
Electrophilic fluorination is a primary method for synthesizing α,α-difluoro ketones, which can be precursors to 2,2-difluorobutan-1-ol. The mechanism of this transformation, particularly with reagents like Selectfluor, has been a subject of detailed investigation. beilstein-journals.orgsapub.orgwikipedia.org
The fluorination of a ketone to its α,α-difluoro derivative is understood to proceed through a stepwise process. The initial monofluorination occurs rapidly, as the ketone substrate is predominantly in its enol tautomeric form, which readily reacts with the electrophilic fluorine source. beilstein-journals.org However, the second fluorination step is significantly slower. This is because the resulting 2-fluoro-1,3-diketone exists mainly in its keto form. beilstein-journals.org The enolization of this monofluoro intermediate is the rate-determining step for difluorination. beilstein-journals.org To facilitate the second fluorination, additives like water or a base are often required to accelerate this enolization process. beilstein-journals.org
The prevailing mechanism for the reaction between a nucleophile (like an enol or enolate) and an N-F electrophilic fluorinating agent is a subject of ongoing discussion, with evidence pointing towards both SN2 and single-electron transfer (SET) pathways. wikipedia.orgresearchgate.net However, several studies, including kinetic analyses and radical probe experiments, have provided substantial support for an S_N2-type mechanism in many cases. wikipedia.org For instance, the similar reactivity of aryl Grignard reagents and aryllithiums with N-fluoro-o-benzenedisulfonimide (NFOBS), despite their different tendencies for SET, supports a non-radical pathway. wikipedia.org Furthermore, radical probe experiments with enol ethers have failed to yield rearranged products, which would be expected from a radical intermediate. wikipedia.org
Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that a single-electron transfer (SET) mechanism is preferred over a direct S_N2 attack. researchgate.net These calculations indicate that the reaction involves the formation of a π-complex between the aromatic substrate and Selectfluor, stabilized by a fluorine bond. researchgate.net An electron is then transferred from the substrate to Selectfluor. researchgate.net
In the context of producing this compound, a common strategy involves the α,α-difluorination of a suitable ketone precursor, such as butan-2-one or a derivative. The resulting difluoroketone can then be reduced to the target alcohol. The mechanism of fluorination is critical in achieving the desired gem-difluoro substitution.
Studies on Deoxyfluorination Mechanistic Pathways
Deoxyfluorination offers a direct route to convert alcohols into alkyl fluorides. While traditionally challenging for tertiary alcohols, recent advancements have led to the development of methods applicable to these sterically hindered substrates. nih.govthieme-connect.com These methods are crucial for synthesizing compounds like this compound from diol precursors.
One prominent reagent for deoxyfluorination is diethylaminosulfur trifluoride (DAST). researchgate.net The mechanism of deoxyfluorination with DAST and related reagents typically involves the activation of the alcohol followed by nucleophilic displacement with a fluoride (B91410) ion. researchgate.net However, the reactivity and functional group tolerance of these reagents can be limited. nih.gov
More recent developments have focused on radical-based deoxyfluorination methods. For instance, a light-mediated, catalyst-free approach allows for the formal radical deoxyfluorination of tertiary alcohols. nih.gov This method involves the single-electron oxidation of cesium oxalates, which are readily prepared from the corresponding alcohols, by an in-situ generated radical cation derived from Selectfluor (TEDA2+•). nih.gov This process is proposed to proceed via a radical-chain mechanism. nih.gov
Another approach utilizes a combination of Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I to activate tertiary alcohols for dehydroxylative fluorination with Selectfluor. organic-chemistry.org This reaction proceeds rapidly under mild conditions. organic-chemistry.org
The synthesis of this compound can be envisioned from butane-1,2-diol or butane-1,3-diol through deoxyfluorination. The mechanistic understanding of these reactions is key to controlling the regioselectivity and achieving the desired gem-difluoro structure.
Stereochemical Control and Retention/Inversion of Configuration in Fluorination Reactions
The stereochemical outcome of fluorination reactions is a critical aspect, particularly when chiral centers are involved. The mechanism of the reaction dictates whether the configuration at a stereocenter is retained or inverted. medium.com
In nucleophilic substitution reactions, such as those often involved in deoxyfluorination, the stereochemistry is highly dependent on the reaction pathway. An S_N2 mechanism famously proceeds with an inversion of configuration at the stereocenter. medium.com This occurs because the nucleophile attacks from the side opposite to the leaving group. medium.com In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation.
In the context of deoxyfluorination of alcohols, reagents like DAST generally lead to inversion of configuration, consistent with an S_N2 pathway. cas.cn However, retention of configuration has been observed in some cases, often attributed to a neighboring group participation mechanism. cas.cn The PhenoFluor reagent, used for aliphatic deoxyfluorination, also predominantly proceeds with inversion of configuration. acs.org
For electrophilic fluorination reactions, the stereoselectivity is also a key consideration. While the mechanism is still debated, stereoselective variants have been developed. wikipedia.org
The synthesis of a chiral version of this compound would necessitate strict stereochemical control during the C-F bond-forming steps. Understanding the factors that govern retention versus inversion is paramount for designing a stereoselective synthesis.
Role of Catalysis in Enhancing Synthetic Pathways to this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction efficiency, selectivity, and functional group tolerance in the synthesis of fluorinated compounds. rsc.orgnih.gov
Transition-Metal Catalysis: Transition metals have been extensively explored for C-F bond formation. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for creating aryl fluorides. nih.govbeilstein-journals.org While initially challenging, C-F reductive elimination from transition metal complexes is now achievable, enabling catalytic cycles for fluorination. nih.gov For aliphatic fluorination, cobalt catalysts have been used for the hydrofluorination of olefins with Markovnikov selectivity. organic-chemistry.org
Silver catalysis has also proven effective in fluorination reactions. For example, a silver nitrate (B79036) catalyst can mediate the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor. researchgate.netorganic-chemistry.org This radical fluorination method is notable for its mild conditions and compatibility with aqueous solutions. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry, providing a mild and efficient way to generate radical intermediates. princeton.edu This strategy has been successfully applied to the deoxyfluorination of alcohols. princeton.edu The mechanism typically involves the generation of a radical from an activated alcohol derivative, which then undergoes fluorination with an electrophilic fluorine source like Selectfluor. princeton.edu
Organocatalysis: Phase-transfer catalysis has been employed for enantioselective fluorination reactions using chiral catalysts in conjunction with electrophilic fluorinating agents like Selectfluor. rsc.org
For the synthesis of this compound, a catalytic approach could involve the difluorination of a suitable precursor. For example, a catalytic system could be employed to facilitate the challenging second fluorination step in the α,α-difluorination of a ketone. Alternatively, a catalytic deoxyfluorination of a diol precursor could offer an efficient route.
Radical-Mediated Approaches to Fluorinated Alcohols
Radical-mediated reactions offer a complementary approach to traditional ionic pathways for the synthesis of fluorinated alcohols, often overcoming limitations associated with sterically hindered substrates. nih.govprinceton.eduresearcher.life
Deoxyfluorination of Alcohols: A significant advancement in this area is the radical deoxyfluorination of alcohols. nih.govprinceton.edu One method involves the conversion of alcohols to their corresponding cesium oxalates, which then undergo a light-mediated, single-electron oxidation by a radical cation derived from Selectfluor. nih.gov This generates a radical intermediate that subsequently abstracts a fluorine atom. nih.gov Another approach utilizes visible-light photoredox catalysis to achieve the deoxyfluorination of alcohols via their oxalate (B1200264) derivatives. princeton.edu These methods are particularly effective for tertiary alcohols, which are challenging substrates for traditional S_N2-based deoxyfluorination. nih.govprinceton.edu
Radical Fluorination of C-H Bonds: Direct C-H fluorination using radical-based methods is a highly sought-after transformation. rsc.org The Groves group has demonstrated that Mn-porphyrin catalysts can achieve alkane fluorination through a hydrogen abstraction/fluorine-rebound mechanism. rsc.org Hydroxy-directed fluorination of remote, unactivated C(sp³)–H bonds has also been reported, where a hydroxyl group directs the fluorination to specific positions within a molecule. rsc.org This is achieved through a photochemically promoted reaction with Selectfluor, where the hydroxyl group is believed to play a key role in directing the regioselectivity of the hydrogen atom abstraction. rsc.org
Cross-Dehydrogenative Coupling: A radical-triggered cross-dehydrogenative coupling strategy has been developed for the C-C bond formation between N-heterocycles and fluorinated alcohols. acs.org This method involves the selective functionalization of the inert α-OH–(sp³)-C–H bond in the fluorinated alcohol. acs.org
For the synthesis of this compound, a radical approach could potentially involve the direct difluorination of butan-1-ol at the C2 position, although achieving such selectivity would be a significant challenge. A more plausible radical strategy might involve the deoxyfluorination of a suitable diol precursor.
Table of Research Findings on Radical-Mediated Fluorination
| Method | Substrate | Reagents | Key Mechanistic Feature | Ref. |
| Deoxyfluorination | Tertiary Alcohols (as Cesium Oxalates) | Selectfluor, light | Single-electron oxidation by TEDA²⁺•, radical-chain | nih.gov |
| Deoxyfluorination | Alcohols (as Oxalates) | Selectfluor, Photoredox Catalyst, light | Visible-light photoredox-catalyzed radical generation | princeton.edu |
| C-H Fluorination | Alkanes | Mn-porphyrin catalyst | Hydrogen abstraction followed by fluorine rebound | rsc.org |
| Directed C-H Fluorination | Alcohols | Selectfluor, light | Hydroxy-directed hydrogen atom abstraction | rsc.org |
| Cross-Dehydrogenative Coupling | N-Heterocycles, Fluorinated Alcohols | Radical Initiator | Radical-triggered hydrogen-atom-transfer | acs.org |
Advanced Spectroscopic Characterization of 2,2 Difluorobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
¹H and ¹³C NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the carbon-hydrogen framework of 2,2-Difluorobutan-1-ol.
The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms. For instance, the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group will have a different chemical shift than the methyl protons (CH₃) at the end of the alkyl chain.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to the two fluorine atoms and the hydroxyl group (C2) will exhibit a distinct chemical shift compared to the other carbon atoms in the molecule. The electronegative fluorine and oxygen atoms will cause a downfield shift for the adjacent carbon nuclei. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (C4) | ~0.9 | ~10-15 |
| CH₂ (C3) | ~1.8 | ~16-25 |
| CH₂OH (C1) | ~3.7 | ~50-65 |
| CF₂ (C2) | - | ~115-140 (split into a triplet by fluorine) |
| OH | Variable | - |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
¹⁹F NMR for Fluorine Chemical Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. alfa-chemistry.comhuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is an excellent nucleus for NMR studies. alfa-chemistry.com The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, with a wide range of chemical shifts that can distinguish between different fluorine-containing functional groups. alfa-chemistry.comhuji.ac.il In this compound, the two fluorine atoms are chemically equivalent, and their signal in the ¹⁹F NMR spectrum would appear as a single resonance, likely a triplet due to coupling with the adjacent methylene protons. The chemical shift would be characteristic of a geminal difluoroalkyl group.
Conformational Analysis via NMR Coupling Constants
NMR coupling constants provide valuable information about the through-bond connectivity and dihedral angles between atoms, which is crucial for conformational analysis. nih.govslu.se In this compound, the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., between the CH₂ at C3 and the CH₃ at C4) and between protons and fluorine atoms (³JHF) can be used to determine the preferred rotational conformations around the C-C bonds. nih.gov The magnitude of these coupling constants is dependent on the dihedral angle, as described by the Karplus equation. By analyzing these couplings, researchers can deduce the most stable conformers of the molecule in solution. nih.gov For instance, the gauche effect, an electrostatic attraction between a positively charged nitrogen and a vicinal electronegative fluorine atom, is a known factor in the conformational preferences of fluorinated alkylammonium salts. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions. anton-paar.com
This technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-F) and angles within the molecule.
Solid-state conformation: The exact dihedral angles, revealing the preferred conformation of the molecule in the crystalline state. For example, analysis of meso-2,3-difluoro-1,4-butanediol revealed an anti conformation of the vicinal difluoride moiety. beilstein-journals.org
Intermolecular interactions: How the molecules pack together in the crystal lattice, including details of hydrogen bonding involving the hydroxyl group and any other close contacts.
While no specific X-ray crystallographic data for this compound was found in the search results, the technique remains the gold standard for unambiguous solid-state structural determination. anton-paar.com
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. specac.comutdallas.edu
For this compound, the IR spectrum would be expected to show several key absorption bands:
O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding. utdallas.edu
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the ethyl and methylene groups. pg.edu.pl
C-F stretch: Strong absorptions typically found in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bonds.
C-O stretch: An absorption in the 1050-1260 cm⁻¹ range corresponding to the stretching of the carbon-oxygen single bond.
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. savemyexams.com
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| C-H | Stretch | 2850-3000 | Medium to Strong |
| C-F | Stretch | 1000-1400 | Strong |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (110.10 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₄H₈F₂O. nih.gov
The fragmentation pattern provides further structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or an alkyl group. For this compound, characteristic fragments might arise from the cleavage of bonds adjacent to the difluorinated carbon. The presence of two fluorine atoms would also be evident in the isotopic pattern of fluorine-containing fragments. The relative abundance of different fragments helps to piece together the molecular structure.
Computational Chemistry and Theoretical Studies of 2,2 Difluorobutan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are essential for understanding the fundamental electronic properties and energetics of 2,2-difluorobutan-1-ol. Methods such as Density Functional Theory (DFT) and other ab initio approaches are employed to model its molecular structure and electron distribution. nih.govacs.orgmdpi.com
Conformational Analysis and the Fluorine Gauche Effect in Difluorinated Butanol Systems
The three-dimensional arrangement of atoms in this compound is dictated by a complex balance of steric hindrance and stereoelectronic effects, most notably the fluorine gauche effect. Conformational analysis, often performed using DFT methods, is used to determine the relative energies of different rotational isomers (rotamers) and their populations at equilibrium. nih.govacs.org
In difluorinated systems, the gauche effect—a preference for a gauche arrangement between adjacent electronegative substituents—can be particularly pronounced. For molecules like 2,2-difluoroethylamine, a related compound, calculations have shown that the conformer where both fluorine atoms are gauche to the functional group is overwhelmingly preferred, a phenomenon termed the "double gauche effect". rsc.orguc.ptresearchgate.net This preference is often driven by a combination of electrostatic attraction and hyperconjugation (σC–H→σ*C–F), which can override steric repulsion. nih.govuc.pt In the case of this compound, the orientation of the C-F bonds relative to the C-O bond significantly impacts the molecule's dipole moment and its interaction with its environment, which in turn affects physical properties like lipophilicity. researchgate.netua.pt The stability of a gauche conformation in β-fluorohydrins is a key factor influencing their chemical behavior. acs.org
Molecular Dynamics Simulations for Solvent Interactions and Solvation Properties
While implicit models treat the solvent as a continuum, Molecular Dynamics (MD) simulations provide an explicit, atom-level view of solute-solvent interactions. By simulating the motions of the solute (this compound) and surrounding solvent molecules (e.g., water) over time, MD can reveal detailed information about the solvation shell structure, hydrogen bonding networks, and dynamic properties.
For alcohols in aqueous solutions, MD simulations have been used to study how concentration affects molecular aggregation and the structure of water. researchgate.net A similar approach for this compound would involve using a force field like OPLS-AA or GAFF to describe the interatomic potentials and a water model like TIP4P. rsc.orguc.pt The simulation would track the trajectories of all atoms, from which properties like radial distribution functions (g(r)) can be calculated. rsc.orgresearchgate.net These functions describe the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell. Such simulations would elucidate how the gem-difluoro group alters the alcohol's ability to act as a hydrogen bond donor and acceptor compared to non-fluorinated butanol, and how it perturbs the local structure of the surrounding water molecules. rsc.orgworktribe.com
Reaction Pathway and Transition State Calculations for Synthetic Processes
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting outcomes, and guiding synthetic efforts. For the synthesis of this compound, which can be prepared by the proline-catalyzed electrophilic α-fluorination of butanal using an N-F reagent like N-fluorobenzenesulfonimide (NFSI), theoretical calculations can map out the entire reaction pathway. nih.govarkat-usa.org
This involves locating all intermediates and, crucially, the transition states (TS) that connect them on the potential energy surface. acs.org The energy of the highest transition state determines the reaction's activation energy (ΔG‡) and thus its rate. e3s-conferences.org For the proline-catalyzed fluorination of butanal, the proposed mechanism involves the formation of an enamine intermediate from butanal and proline, which then acts as a nucleophile, attacking the electrophilic fluorine on NFSI. nih.govarkat-usa.org
DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products. umw.edu By comparing the activation energies of different possible pathways (e.g., those leading to different stereoisomers), chemists can predict the selectivity of the reaction. For example, calculations can determine the relative energies of chair-like versus boat-like transition states to explain or predict diastereoselectivity. These theoretical investigations provide a molecular-level understanding that complements experimental studies and aids in the rational design of synthetic routes. nih.gov
Chemical Reactivity and Derivatization Studies of 2,2 Difluorobutan 1 Ol
Oxidation Reactions of the Primary Alcohol Moiety
The primary alcohol group of 2,2-difluorobutan-1-ol can be oxidized to yield either the corresponding aldehyde (2,2-difluorobutanal) or carboxylic acid (2,2-difluorobutanoic acid), depending on the choice of oxidizing agent and reaction conditions.
The oxidation of the primary alcohol to an aldehyde represents a common transformation. While specific studies on this compound are not prevalent, the reverse reaction, the reduction of 2,2-difluoroaldehydes to their corresponding alcohols, is a documented synthetic route. For instance, the synthesis of this compound has been achieved by the reduction of its aldehyde precursor, 2,2-difluorobutanal, using sodium borohydride (B1222165) (NaBH₄). soton.ac.uk This reversible transformation underscores the accessibility of the aldehyde oxidation state from the primary alcohol. Similarly, the synthesis of the related 2,2-difluoropentan-1-ol (B13609768) involves the reduction of the corresponding fluoroaldehyde intermediate. soton.ac.uk
Stronger oxidizing agents can convert the primary alcohol directly to the carboxylic acid. The oxidation of similar fluorinated alcohols, such as 3,3-difluorobutan-2-ol, to the corresponding carboxylic acid (3,3-difluorobutanoic acid) can be accomplished using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. smolecule.com It is expected that this compound would react similarly to produce 2,2-difluorobutanoic acid. synquestlabs.comchemicalbook.com
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Major Product | Product Class |
| This compound | Mild (e.g., PCC, DMP) | 2,2-Difluorobutanal | Aldehyde |
| This compound | Strong (e.g., KMnO₄, CrO₃) | 2,2-Difluorobutanoic Acid | Carboxylic Acid |
This table is based on established oxidation reactions of primary alcohols and analogous fluorinated compounds.
Nucleophilic Substitution Reactions Involving Fluorine Atoms
The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorine a poor leaving group in nucleophilic substitution reactions. researchgate.net Consequently, the fluorine atoms in this compound are generally unreactive towards nucleophilic attack under standard conditions. researchgate.net
While nucleophilic substitution (Sₙ) reactions on saturated, unactivated C(sp³)-F bonds are challenging, they are not impossible. researchgate.net Research into C-F bond activation has shown that such transformations can be achieved, often requiring harsh conditions or the use of specific reagents like strong Lewis acids or transition metal complexes. researchgate.netacs.org For instance, the cleavage of C-F bonds in gem-difluoroalkanes can be mediated by organoaluminum reagents like triethylaluminum (B1256330) (AlEt₃). researchgate.net However, these methods often lead to elimination or other complex transformations rather than simple substitution. researchgate.net
For related compounds like 4-amino-2,2-difluorobutan-1-ol, the possibility of substituting the fluorine atoms with other nucleophiles is mentioned, but this typically requires specialized conditions. The general inertness of the C-F bond means that nucleophilic substitution reactions on this compound that selectively replace one or both fluorine atoms are not a common or facile transformation. researchgate.netacs.org
Formation of Ether and Ester Derivatives for Synthetic Transformations
The primary alcohol moiety of this compound readily undergoes reactions to form ether and ester derivatives, which are valuable transformations in organic synthesis for creating more complex molecules or for use as protecting groups.
Ether Formation: Ethers can be synthesized from this compound primarily through the Williamson ether synthesis. libretexts.orglibretexts.orgmasterorganicchemistry.com This method involves a two-step process:
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.orglibretexts.org
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com
For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com For example, reacting the sodium alkoxide of this compound with benzyl (B1604629) chloride would yield 1-(benzyloxy)-2,2-difluorobutane. masterorganicchemistry.com
Ester Formation: Esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven reaction. masterorganicchemistry.com
Alternatively, esters can be formed under milder conditions by reacting the alcohol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. For more sensitive substrates, coupling reagents can be used. For example, the esterification of alcohols can be accomplished using a carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. beilstein-journals.org
Table 2: Common Ether and Ester Synthesis Reactions
| Reaction Type | Reactants | Reagents/Catalyst | Product Type |
| Williamson Ether Synthesis | This compound + Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether (R-O-CH₂C(F₂)CH₂CH₃) |
| Fischer Esterification | This compound + Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-CH₂C(F₂)CH₂CH₃) |
| Acylation | This compound + Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-CH₂C(F₂)CH₂CH₃) |
Derivatization Strategies for Analytical Detection and Quantification
Chemical derivatization is a crucial technique used to modify an analyte to make it more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov For this compound, derivatization of its hydroxyl group can enhance volatility, improve chromatographic separation, and increase detector sensitivity. researchgate.net
For Gas Chromatography (GC) Analysis: The primary goal of derivatization for GC is to increase the volatility and thermal stability of the analyte. researchgate.net For alcohols, the two most common methods are acylation and silylation. libretexts.org
Acylation: This involves reacting the hydroxyl group with an acylating agent, typically a perfluorinated anhydride like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA). jfda-online.comresearch-solution.comgcms.cz This reaction, often catalyzed by a base, replaces the active hydrogen of the alcohol with a fluoroacyl group. jfda-online.comresearch-solution.com The resulting ester is significantly more volatile and highly responsive to electron capture detection (ECD), which is very sensitive to halogenated compounds, allowing for trace-level analysis. jfda-online.comgcms.cz
Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. jfda-online.com Silylation reduces the polarity of the alcohol, decreases peak tailing, and improves chromatographic performance. researchgate.net
For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC, derivatization is primarily used to introduce a chromophore (a UV-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule, enabling sensitive detection. nih.govlibretexts.org Since this compound lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection. libretexts.org This is typically achieved by converting the alcohol into an ester with a reagent that contains the desired label.
UV-Absorbing Derivatives: The alcohol can be reacted with an aromatic acyl chloride, such as benzoyl chloride or 4-nitrobenzoyl chloride, to form a strongly UV-absorbing ester. libretexts.org
Fluorescent Derivatives: For even higher sensitivity, fluorescent tagging reagents can be used. For example, reacting this compound with a reagent like dansyl chloride in the presence of a base would yield a highly fluorescent ester derivative, allowing for quantification at very low concentrations. libretexts.org Another approach involves using coumarin-based derivatizing agents, such as 3-bromoacetyl coumarin, which react with the alcohol to form fluorescent esters detectable by a fluorescence detector. nih.govresearchgate.net
Table 3: Derivatization Strategies for Analytical Detection
| Analytical Method | Derivatization Strategy | Common Reagent | Purpose |
| Gas Chromatography (GC) | Acylation | Heptafluorobutyric Anhydride (HFBA) | Increase volatility, enable ECD detection |
| Gas Chromatography (GC) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape |
| HPLC | UV-Tagging (Esterification) | 4-Nitrobenzoyl chloride | Introduce a strong chromophore for UV detection |
| HPLC | Fluorescent-Tagging (Esterification) | Dansyl chloride, 3-Bromoacetyl coumarin | Introduce a fluorophore for sensitive fluorescence detection |
Applications of 2,2 Difluorobutan 1 Ol As a Chemical Building Block
Role in the Synthesis of Fluorinated Fine Chemicals and Specialty Materials
2,2-Difluorobutan-1-ol and its close structural analogs serve as key starting materials for a variety of fluorinated fine chemicals and specialty materials. The presence of the difluoromethylene group can significantly influence the properties of the final products. acs.orgchemrxiv.org Its derivatives are utilized in the production of specialty chemicals where enhanced thermal stability or specific reactivity is required. smolecule.com
The utility of the aminofluorobutanol scaffold, for instance, is evident in its use as a building block for more complex fluorinated organic compounds and in the development of molecules for medicinal chemistry. The hydroxyl group can be oxidized to form a carbonyl compound, while the fluorine atoms can influence the reactivity of adjacent functional groups. smolecule.com This dual functionality allows for the construction of diverse molecular architectures. For example, derivatives like 4-Bromo-4,4-difluorobutan-1-ol are employed in the synthesis of novel photoactive materials, demonstrating the role of such building blocks in advanced material science. smolecule.com
Research has shown that fluorinated ketones, which can be synthesized from or converted to fluorinated alcohols, are valued for their electron-withdrawing properties, which enhance reactivity and stabilize intermediates in organic synthesis. This highlights the synthetic potential of the this compound scaffold in creating intermediates for the pharmaceutical and specialty chemical industries.
Table 1: Examples of Syntheses Utilizing Fluorinated Butanol Scaffolds
| Precursor Scaffold | Target Compound Class | Application Area |
|---|---|---|
| 4-Amino-2,2-difluorobutan-1-ol | Complex fluorinated organics | Medicinal Chemistry |
| 4-Bromo-4,4-difluorobutan-1-ol | ortho-Fluoroazobenzenes | Photoactive Materials |
| 3,3-Difluorobutan-2-ol | Fluorinated pharmaceuticals | Medicinal Chemistry |
Integration into Novel Fluorinated Polymer and Surfactant Systems
The incorporation of fluorinated segments into polymers can lead to materials with low surface energy, high thermal and chemical resistance, and unique optical properties. acs.orgmdpi.com While direct integration of this compound into specific named polymers is not widely documented in the reviewed literature, its structure makes it a prime candidate for creating novel fluorinated polymers. The primary alcohol functional group allows it to act as a monomer in polymerization reactions, such as the formation of polyesters or polyurethanes. A novel method for synthesizing polyurethanes using fluorinated carbonates, which are derived from fluorinated alcohols, has been developed, showcasing a pathway where building blocks like this compound could be utilized. kobe-u.ac.jp This process can produce high-quality, high-molecular-weight polyurethanes without the use of toxic isocyanates. kobe-u.ac.jp
Similarly, fluorinated surfactants are amphiphilic molecules with a hydrophobic fluorocarbon chain and a hydrophilic head-group, used in a vast array of applications. mdpi.com The structure of this compound, with its fluorinated alkyl tail and hydrophilic alcohol head, is essentially that of a simple fluorosurfactant. It can be used as a precursor to synthesize more complex surfactants with tailored properties. For example, the alcohol group can be derivatized to introduce different hydrophilic heads (e.g., sulfates, phosphates, or polyethers). While commercially available fluorinated oils and surfactants often have high densities, there is ongoing research into synthesizing fluorinated fluids with densities close to water for applications in synthetic biology, such as creating compartments for biochemical reactions. plos.org Fluorinated alcohols are key starting materials in the synthesis of the fluorinated monomers required for these specialized polymers. plos.org
Utilization as a Model Compound in Fundamental Organofluorine Chemistry Research
This compound and its isomers are valuable tools in fundamental organofluorine chemistry research, particularly for systematically studying the impact of fluorination on molecular physicochemical properties. beilstein-journals.org A key area of investigation is lipophilicity, a critical parameter in drug design that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. soton.ac.uk
Detailed studies have synthesized series of fluorinated alkanols, including this compound, to precisely measure how the position and number of fluorine atoms affect the octanol-water partition coefficient (logP). soton.ac.uksoton.ac.uk For instance, the synthesis of this compound was achieved via the electrophilic fluorination of butanal using N-fluorobenzenesulfonimide (NFSI) to form the difluoroaldehyde intermediate, which was subsequently reduced with sodium borohydride (B1222165). soton.ac.uk
These systematic studies provide crucial data for computational models that predict the properties of drug-like molecules. publish.csiro.au Research comparing various fluorination motifs has shown that introducing fluorine can either increase or decrease lipophilicity depending on its location relative to other functional groups. For example, a comparison of fluorinated butanols and pentanols reveals distinct trends for vicinal versus more isolated fluorine substitution. soton.ac.ukd-nb.info
Table 2: Research Findings on the Lipophilicity (logP) of Related Fluorinated Alkanols
| Compound | Fluorination Pattern | Measured logP | Key Finding |
|---|---|---|---|
| 1-Propanol | Parent alcohol | +0.25 | Baseline for comparison. |
| 2,2-Difluoropropan-1-ol | β-gem-difluoro | +0.13 | gem-Difluorination beta to the hydroxyl group decreases lipophilicity. d-nb.info |
| 3,3-Difluorobutan-1-ol | γ-gem-difluoro | +0.56 | gem-Difluorination gamma to the hydroxyl group increases lipophilicity compared to the parent. acs.org |
| 4,4-Difluorobutan-1-ol | δ-gem-difluoro | +0.66 | Moving the difluoro group further from the hydroxyl group further increases lipophilicity. soton.ac.ukd-nb.info |
| 2,2,2-Trifluoroethanol | α-trifluoro | +0.36 | Trifluorination on the alpha carbon has a moderate effect on lipophilicity. acs.org |
Note: logP values are from various studies and serve to illustrate trends.
These findings are essential for medicinal chemists to fine-tune the properties of drug candidates, and this compound serves as a key reference compound in building this fundamental understanding.
Precursor in the Development of Advanced Organic Scaffolds
In modern synthetic chemistry, a "molecular scaffold" is a core structure that can be predictably and systematically functionalized to create a library of diverse compounds. nih.gov this compound is an exemplary precursor for creating advanced fluorinated organic scaffolds. Its simple four-carbon backbone contains two distinct functional handles: the primary alcohol and the stable gem-difluoro group.
The primary alcohol can undergo a variety of transformations:
Oxidation to 2,2-difluorobutanal or 2,2-difluorobutanoic acid, providing access to aldehydes and carboxylic acids for further reactions like Wittig olefination, reductive amination, or amide coupling. smolecule.com
Conversion to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide range of other functional groups.
Esterification or etherification to build larger molecules.
The difluorinated ethyl moiety provides a stable, lipophilic, and electronically distinct segment. The presence of the CF2 group can influence the conformation and reactivity of the rest of the molecule. This allows chemists to build complex, three-dimensional structures from a simple, achiral starting material. nih.gov The development of synthetic strategies to create discrete hominal bis(gem-CF2) fragments—chains with multiple, separated CF2 groups—underscores the importance of foundational building blocks like this compound in accessing novel and complex fluorinated architectures for advanced materials and pharmaceuticals. acs.orgacs.org
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 1-Propanol | C3H8O |
| 2,2,2-Trifluoroethanol | C2H3F3O |
| This compound | C4H8F2O |
| 2,2-Difluorobutanal | C4H6F2O |
| 2,2-Difluorobutanoic acid | C4H6F2O2 |
| 2,2-Difluoropropan-1-ol | C3H6F2O |
| 2-Amino-4,4-difluorobutan-1-ol (B7896177) | C4H9F2NO |
| 3,3-Difluorobutan-1-ol | C4H8F2O |
| 3,3-Difluorobutan-2-ol | C4H8F2O |
| 4-Amino-2,2-difluorobutan-1-ol | C4H9F2NO |
| 4-Bromo-4,4-difluorobutan-1-ol | C4H7BrF2O |
| 4,4-Difluorobutan-1-ol | C4H8F2O |
| Butanal | C4H8O |
| N-fluorobenzenesulfonimide (NFSI) | C12H10F2N2O4S2 |
Future Research Directions in 2,2 Difluorobutan 1 Ol Chemistry
Development of More Efficient and Environmentally Sustainable Synthetic Routes
The synthesis of 2,2-difluorobutan-1-ol presents an ongoing challenge, with current methods often characterized by moderate yields and the use of hazardous reagents. A prominent route involves the organocatalytic α,α-difluorination of butanal followed by reduction. soton.ac.uk For instance, treatment of butanal with N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source, catalyzed by proline, yields the intermediate 2,2-difluorobutanal. Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) affords the target alcohol in a modest 28% yield. soton.ac.uk
Future research will undoubtedly focus on enhancing the efficiency and environmental credentials of these synthetic pathways. Key areas for development include:
Catalyst Improvement: Designing more active and selective catalysts for the difluorination step could significantly improve yields and reduce reaction times. This includes exploring novel organocatalysts or transition-metal-based catalytic systems.
Green Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids, supercritical fluids (such as scCO₂), or bio-based solvents (e.g., 2-methyltetrahydrofuran) is a critical step towards sustainability. orientjchem.orgmdpi.com Green solvents can minimize the environmental impact and facilitate easier product separation. orientjchem.org
Flow Chemistry: The adoption of continuous flow reactors can offer precise control over reaction parameters, leading to improved consistency, higher yields, and enhanced safety, particularly when handling energetic fluorinating agents. smolecule.com
Alternative Fluorinating Reagents: Investigating less hazardous and more atom-economical fluorinating agents to replace reagents like NFSI or DAST is a priority. beilstein-journals.org Reagents with higher thermal stability and easier handling, such as Morph-DAST, are being explored. chemrxiv.org
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Current Route (Lindsley et al. adapted) soton.ac.uk | Future Directions |
|---|---|---|
| Starting Material | Butanal | Butanal, But-1-ene, or other C4 precursors |
| Key Steps | 1. α,α-difluorination (NFSI, Proline) 2. Reduction (NaBH₄) | 1. Catalytic direct difluorination 2. Chemoenzymatic reduction | | Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Novel electrophilic or nucleophilic sources, potentially generated in-situ | | Solvent | Dichloromethane (CH₂Cl₂) | Green solvents (e.g., 2-MeTHF, CPME, scCO₂) orientjchem.orgmdpi.com | | Yield | 28% | >80% (Target) | | Sustainability | Use of hazardous reagents and solvents | High atom economy, use of renewable resources, recyclable catalysts orientjchem.orgmpie.de |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is primarily dictated by its hydroxyl group and the adjacent gem-difluoro moiety. While standard transformations like oxidation of the primary alcohol to an aldehyde or carboxylic acid are feasible, the electronic influence of the C-F bonds opens avenues for novel chemical behavior. smolecule.com
Future research should aim to uncover and exploit this unique reactivity:
Deoxyfluorination: Further transformation of the primary alcohol into a 2,2,1-trifluoroalkane using modern deoxyfluorination reagents could generate valuable building blocks. researchgate.net
Nucleophilic Substitution: While the C-F bonds are generally strong, their activation through neighboring group participation or under specific catalytic conditions could enable substitution reactions, providing access to a wider range of functionalized butanols.
Catalytic C-H Functionalization: The development of catalytic systems capable of selectively functionalizing the C-H bonds of the ethyl group would be a powerful tool for late-stage modification.
Asymmetric Transformations: Using the hydroxyl group as a handle for chiral catalysts could enable enantioselective reactions at other positions in the molecule, leading to the synthesis of valuable chiral fluorinated building blocks.
Table 2: Potential Reactions and Transformations of this compound
| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |
|---|---|---|---|
| Oxidation | Mild (e.g., DMP) or Strong (e.g., KMnO₄) oxidants | 2,2-Difluorobutanal, 2,2-Difluorobutanoic acid | Selective oxidation and one-pot tandem reactions smolecule.com |
| Etherification | Williamson ether synthesis, Mitsunobu reaction | Alkyl or aryl ethers | Synthesis of novel fluorinated ethers for materials or biological applications |
| Esterification | Fischer esterification, Acyl chlorides | Fluorinated esters | Creation of prodrugs or functional monomers |
| Deoxyfluorination | DAST, Deoxo-Fluor®, PyFluor | 1,2,2-Trifluorobutane | Access to trifluorinated aliphatic chains beilstein-journals.orgresearchgate.net |
| Nucleophilic Substitution (of -OH) | Tosylation followed by nucleophilic attack | Amines, Azides, Thiols | Introduction of diverse functional groups |
Advanced Theoretical Modeling for Predictive Chemistry and Property Tuning
Computational chemistry offers a powerful, predictive lens through which to understand and anticipate the behavior of fluorinated molecules. For compounds like this compound, theoretical modeling can accelerate research by prioritizing promising experimental pathways.
Future research in this area will likely involve:
Conformational Analysis: Systematic conformational searches can identify the lowest energy conformers in different environments (e.g., in solution or a protein binding pocket), which is crucial for understanding reactivity and biological interactions. publish.csiro.au
Property Prediction: Quantum mechanical models like SMD (Solvation Model based on Density) can be employed to predict key physicochemical properties, including lipophilicity (logP), which is a critical parameter in drug design. publish.csiro.ausoton.ac.uk Studies have benchmarked various computational models for their accuracy in predicting logP for fluorinated compounds. publish.csiro.au
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and elucidate reaction mechanisms. This can guide the development of new catalysts and reactions by identifying the most energetically favorable routes.
Spectroscopic Prediction: Calculating NMR chemical shifts and coupling constants can aid in the structural elucidation of new derivatives and help to understand the electronic effects of the fluorine atoms.
Table 3: Application of Theoretical Models in this compound Research
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Molecular Mechanics (MM) | Conformational searching | Low-energy conformers, steric hindrance |
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies | Optimized structures, reaction energies, transition states, NMR shifts |
| Quantum Mechanics (QM) Implicit Solvent Models (e.g., SMD, SM12) | Prediction of properties in solution | Solvation free energies, partition coefficients (logP) publish.csiro.au |
| Ab initio methods | High-accuracy energy calculations | Benchmarking DFT results, precise electronic properties |
Design and Synthesis of Complex Molecules Incorporating the this compound Moiety
The ultimate goal of developing the chemistry of this compound is to utilize it as a strategic building block in the synthesis of more complex and functional molecules. The gem-difluoroalkyl group is a bioisostere for carbonyls, ethers, and other functional groups, and its incorporation can enhance metabolic stability and modulate binding affinity. mdpi.com
Future research directions include:
Medicinal Chemistry: The synthesis of analogs of known drugs or novel bioactive compounds where the this compound moiety is used to fine-tune properties. For example, it could be incorporated into analogs of the antimycobacterial drug ethambutol, where fluorinated side chains have been explored. mdpi.com
Agrochemicals: The development of new pesticides and herbicides, where the introduction of fluorine often leads to increased efficacy and altered environmental persistence.
Advanced Materials: The use of this compound as a monomer or precursor for the synthesis of fluorinated polymers, liquid crystals, or photoactive materials with unique thermal and electronic properties. chemrxiv.orgsmolecule.com
Fluorinated Probes: The design of fluorinated molecules for use as probes in ¹⁹F NMR-based biological studies, leveraging the sensitivity of the fluorine nucleus to its local environment.
Table 4: Examples of Complex Molecules and Future Targets
| Compound Class | Example/Potential Target | Role of this compound Moiety |
|---|---|---|
| Pharmaceuticals | Ethambutol Analogs mdpi.com | Modulate lipophilicity and metabolic stability |
| Agrochemicals | Fluorinated Fungicide Scaffolds | Enhance bioactivity and control physicochemical properties |
| Polymers | Poly(fluoro)acrylates | Introduce thermal stability and hydrophobicity |
| Photoactive Materials | Fluorinated Azobenzenes smolecule.com | Tune electronic properties and photo-switching behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
